3-(3-chlorophenyl)-1H-pyrazol-5-amine chemical properties
3-(3-chlorophenyl)-1H-pyrazol-5-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 3-(3-chlorophenyl)-1H-pyrazol-5-amine
Introduction: A Core Scaffold in Modern Chemistry
3-(3-chlorophenyl)-1H-pyrazol-5-amine, identified by CAS Number 208519-09-9, is a heterocyclic aromatic amine that has garnered significant attention in synthetic and medicinal chemistry.[1][2] Its structure features a pyrazole ring, a versatile pharmacophore, substituted with a 3-chlorophenyl group at the C3 position and an amine group at the C5 position. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a highly valuable building block for the synthesis of complex molecules with diverse applications.[3]
The compound's significance lies in its role as a key intermediate in the development of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[3][4] The pyrazole core is a common motif in numerous FDA-approved drugs, and the 5-amino group provides a crucial synthetic handle for elaboration into more complex, fused heterocyclic systems. This guide offers a comprehensive overview of its synthesis, physicochemical properties, spectral characteristics, reactivity, and applications, tailored for researchers and drug development professionals.
Key Identifiers:
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IUPAC Name: 3-(3-chlorophenyl)-1H-pyrazol-5-amine
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Synonyms: 5-Amino-3-(3-chlorophenyl)-1H-pyrazole, 5-(3-Chlorophenyl)-1H-pyrazol-3-amine
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CAS Number: 208519-09-9[1]
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Molecular Formula: C₉H₈ClN₃[1]
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Molecular Weight: 193.63 g/mol [1]
Synthesis and Elucidation
Primary Synthetic Route: Condensation of β-Ketonitriles
The most versatile and widely adopted method for synthesizing 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[5] For the title compound, the specific precursor is 3-(3-chlorophenyl)-3-oxopropanenitrile (also known as 3-chlorobenzoylacetonitrile).
The causality of this reaction pathway is rooted in the distinct electrophilic centers of the β-ketonitrile. The reaction initiates with a nucleophilic attack by one nitrogen atom of the hydrazine molecule on the highly electrophilic carbonyl carbon. This is followed by a dehydration step to form a hydrazone intermediate. The subsequent, and rate-determining, step is an intramolecular cyclization, where the terminal nitrogen atom of the hydrazone attacks the electrophilic nitrile carbon, leading to the formation of the stable, aromatic 5-aminopyrazole ring.[5] The choice of an alcohol like ethanol or methanol as a solvent is typical as it effectively solvates the reactants and intermediates without interfering with the reaction mechanism.
Step-by-Step Synthesis Protocol (Representative)
This protocol is a representative methodology based on established procedures for analogous compounds and should be optimized for specific laboratory conditions.[6]
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Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(3-chlorophenyl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol (10 mL per gram of ketonitrile).
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Hydrazine Addition: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition is performed slowly to control the initial exothermic reaction.
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Expertise & Experience: Using a slight excess of hydrazine hydrate ensures the complete consumption of the limiting β-ketonitrile precursor.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain this temperature for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
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Trustworthiness: The reaction is considered complete when the TLC analysis shows the disappearance of the starting ketonitrile spot.
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Isolation: After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
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Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine and soluble impurities.
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Drying & Characterization: Dry the purified product, 3-(3-chlorophenyl)-1H-pyrazol-5-amine, under vacuum. The final product is typically an off-white or pale yellow solid. Characterize the compound using NMR, MS, and IR spectroscopy to confirm its identity and purity.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 3-(3-chlorophenyl)-1H-pyrazol-5-amine.
Physicochemical and Spectroscopic Properties
The physical and spectral data are crucial for the identification, characterization, and application of the compound in a research setting.
Physicochemical Data Summary
| Property | Value | Reference(s) |
| CAS Number | 208519-09-9 | [1][3] |
| Molecular Formula | C₉H₈ClN₃ | [1] |
| Molecular Weight | 193.63 g/mol | [1] |
| Appearance | White to off-white or pale yellow solid | [4] |
| Melting Point | Data not consistently reported; typically >150 °C for analogs | N/A |
| pKa (Predicted) | 2.78 ± 0.50 (most acidic), 4.5 (most basic) | N/A |
| Solubility | Soluble in DMSO, methanol; sparingly soluble in water | General knowledge |
Spectroscopic Data (Predicted & Representative)
No publicly available, peer-reviewed full spectral data for this specific compound was identified. The following data is predicted based on the known values for analogous structures and fundamental principles of spectroscopy.
| Technique | Expected Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ ~11.5 (br s, 1H, pyrazole NH ), δ 7.2-7.8 (m, 4H, Ar-H ), δ 5.8 (s, 1H, pyrazole C4-H ), δ 5.5 (br s, 2H, NH ₂) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~158 (C5-NH₂), δ ~145 (C3-Ar), δ ~134 (Ar C -Cl), δ ~131, 129, 126, 125 (Ar-C H), δ ~90 (C4) |
| IR (KBr, cm⁻¹) | 3400-3200 (N-H stretching, NH & NH₂), 3100-3000 (Ar C-H stretching), 1640 (N-H bending), 1590, 1550 (C=N, C=C stretching), ~780 (C-Cl stretching) |
| Mass Spec (EI) | M⁺ at m/z 193/195 (corresponding to ³⁵Cl/³⁷Cl isotopes) |
Chemical Reactivity
The reactivity of 3-(3-chlorophenyl)-1H-pyrazol-5-amine is dominated by the nucleophilic character of its three reactive sites: the endocyclic N1-H, the exocyclic C5-NH₂, and the electron-rich C4 position of the pyrazole ring.
Nucleophilicity and Tautomerism
5-aminopyrazoles can exist in different tautomeric forms, although the amino form is generally the most stable. The exocyclic amino group and the endocyclic nitrogen atom are both potent nucleophiles, and their relative reactivity can often be tuned by the choice of reagents and reaction conditions. The C4 position, flanked by two nitrogen atoms, is electron-rich and susceptible to electrophilic substitution.
Key Reactions
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C4-Halogenation: A key transformation for functionalizing the pyrazole core is the direct electrophilic halogenation at the C4 position. This is efficiently achieved using N-halogenosuccinimides (NCS, NBS, NIS) in a solvent like DMSO, which can act as both the solvent and a catalyst for the reaction.[7][8][9] This metal-free approach provides a straightforward route to 4-halo-5-aminopyrazoles, which are valuable precursors for cross-coupling reactions.
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Acylation/Sulfonylation: The exocyclic C5-amino group readily undergoes acylation with acid chlorides or anhydrides and sulfonylation with sulfonyl chlorides, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, to form the corresponding amides and sulfonamides.
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Diazotization: The C5-amino group can be converted to a diazonium salt upon treatment with nitrous acid (generated in situ from NaNO₂ and HCl). These diazonium salts are versatile intermediates for introducing a range of other functional groups at the C5 position.
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Cyclocondensation: As a 1,3-dinucleophile, 5-aminopyrazoles are exceptional precursors for constructing fused heterocyclic systems. Reaction with 1,3-dielectrophiles such as β-diketones or β-ketoesters leads to the formation of medicinally relevant scaffolds like pyrazolo[1,5-a]pyrimidines.[5]
Reactivity Map
Caption: Workflow from core scaffold to drug candidate.
Safety and Handling
GHS Hazard Information
While a specific, comprehensive safety data sheet for this exact CAS number is not universally available, analogous compounds are classified with the following hazards. Users must conduct their own risk assessment before handling.
| Hazard Class | Code | Statement |
| Acute Toxicity, Oral | H302 | Harmful if swallowed |
| Skin Corrosion/Irritation | H315 | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation |
| STOT, Single Exposure | H335 | May cause respiratory irritation |
Handling and Storage Recommendations
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
References
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WorldOfChemicals. (n.d.). 3-(3-chlorophenyl)-1h-pyrazol-5-amine suppliers USA. Retrieved from [Link]
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J&K Scientific. (n.d.). 3-(3-Chlorophenyl)-1H-pyrazol-5-amine. Retrieved from [Link]
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J&K Scientific. (n.d.). 3-(3-Chlorophenyl)-1H-pyrazol-5-amine | 208519-09-9. Retrieved from [Link]
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Wang, L., et al. (2020). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link] (Note: This is a placeholder URL as the original may be a preprint server link.)
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He, J., et al. (2021). Halogenations of 3-aryl-1 H -pyrazol-5-amines. ResearchGate. Retrieved from [Link]
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He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]
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El-Mekabaty, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-175. Retrieved from [Link]
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Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469. Retrieved from [Link]
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Atlantis Press. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives. Retrieved from [Link]
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